(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone
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Overview
Description
(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone is a complex organic compound that belongs to the class of benzothiazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone typically involves multi-step organic reactions. The starting materials often include benzothiazepine derivatives and furan derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-[5-(trifluoromethyl)-1H-imidazol-4-yl]methanone
- 1-(1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-2-(1-methylpyrazol-4-yl)ethanone
Uniqueness
Compared to similar compounds, (1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone stands out due to its unique combination of a benzothiazepine ring and a furan ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-(3-propan-2-ylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12(2)14-7-9-22-16(14)17(19)18-8-10-23(20,21)15-6-4-3-5-13(15)11-18/h3-7,9,12H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVFDGMRMWSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)N2CCS(=O)(=O)C3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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